2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate
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Overview
Description
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate is a complex organic compound that combines a piperidine ring with a pyridine moiety and an 8-hydroxyquinoline carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of 2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine, which can be synthesized through the reaction of 2-pyridineethanamine with piperidine under controlled conditions . The resulting intermediate is then reacted with 8-hydroxyquinoline-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. It may also interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: A simpler analog with similar structural features but lacking the piperidine and quinoline moieties.
8-Hydroxyquinoline: A well-known compound with antimicrobial properties, often used in coordination chemistry.
Piperidine derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness
2-(4-(Pyridin-2-yl)piperidin-1-yl)ethanamine 8-hydroxyquinoline-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and quinoline moieties enhances its ability to form metal complexes and interact with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H26N4O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
8-hydroxyquinoline-2-carboxylic acid;2-(4-pyridin-2-ylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C12H19N3.C10H7NO3/c13-6-10-15-8-4-11(5-9-15)12-3-1-2-7-14-12;12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-3,7,11H,4-6,8-10,13H2;1-5,12H,(H,13,14) |
InChI Key |
AZENYAQDLDCUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=N2)CCN.C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O |
Origin of Product |
United States |
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